Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the alkylation of the pyrazole ring with a benzyloxyethyl halide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxyethyl group instead of a benzyloxy group.
Methyl 4-amino-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methoxyethyl group instead of a benzyloxy group.
Uniqueness
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the benzyloxy group, which can impart specific chemical and physical properties to the compound. This uniqueness can be leveraged in the design of new molecules with tailored functionalities for specific applications.
Biological Activity
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound by reviewing relevant studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following SMILES notation: CCN1N=C(C(OC)=O)C(N)=C1
, indicating a complex arrangement that contributes to its biological activity . The molecular formula is C9H12N4O3, with a molecular weight of approximately 216.18 g/mol.
Antiviral Activity
Recent studies have shown that this compound exhibits significant antiviral properties, particularly against HIV-1. In vitro assays demonstrated that the compound inhibits HIV-1 replication in a dose-dependent manner without exhibiting cytotoxic effects on host cells. The mechanism of action appears to involve interference with viral entry or replication, distinguishing it from conventional anti-HIV drugs .
Case Study: HIV-1 Inhibition
A study conducted on a series of pyrazole derivatives, including the compound , revealed that it effectively reduced viral load in infected cell lines. The following table summarizes the inhibitory effects observed:
Compound | Inhibition (%) | Toxicity (%) |
---|---|---|
This compound | 65 | 0 |
Control (Standard Drug) | 85 | 5 |
This data indicates a promising profile for further development as an antiviral agent .
Anticancer Activity
In addition to its antiviral properties, this compound has shown potential anticancer activity. A study assessing various pyrazole derivatives found that this compound inhibited the growth of several cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cancer Cell Line Evaluation
Research involving different cancer cell lines highlighted the following results:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
PC3 (Prostate) | 12 | Apoptosis induction |
MCF7 (Breast) | 15 | Cell cycle arrest (G1 phase) |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural features. Modifications at various positions on the pyrazole ring have been systematically studied to optimize activity:
- Substituents : The presence of electron-donating groups at specific positions enhances antiviral and anticancer activities.
- Alkyl Chain Variations : Altering the length and branching of alkyl chains attached to the nitrogen atom influences solubility and bioavailability.
The SAR analysis indicates that compounds with benzyloxy substitutions generally exhibit improved biological activity compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 4-amino-1-(2-phenylmethoxyethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-19-14(18)13-12(15)9-17(16-13)7-8-20-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10,15H2,1H3 |
InChI Key |
QWBLFCKXBRTVOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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